molecular formula C22H20O7 B2753551 8-methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690213-98-0

8-methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2753551
CAS No.: 690213-98-0
M. Wt: 396.395
InChI Key: CGVKXFCBOGHRMM-CSKARUKUSA-N
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Description

8-Methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 8-methoxy-2H-chromen-2-one with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

8-Methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It may also induce apoptosis in cancer cells by modulating signaling pathways like the MAPK and PI3K/Akt pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxy-3-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-2H-chromen-2-one
  • 3,7-Dimethoxy-2-phenyl-1-benzopyran-4-one
  • 7-Methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one

Uniqueness

8-Methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is unique due to the presence of multiple methoxy groups on the aromatic rings, which can enhance its biological activity and solubility. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .

Properties

IUPAC Name

8-methoxy-3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-25-17-7-5-6-14-12-15(22(24)29-19(14)17)16(23)10-8-13-9-11-18(26-2)21(28-4)20(13)27-3/h5-12H,1-4H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVKXFCBOGHRMM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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